2,2-Difluoro-2-phenylethanol

CAS No.: 129973-51-9

Cat. No.: VC2035605

Molecular Formula: C8H8F2O

Molecular Weight: 158.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 129973-51-9 |

|---|---|

| Molecular Formula | C8H8F2O |

| Molecular Weight | 158.14 g/mol |

| IUPAC Name | 2,2-difluoro-2-phenylethanol |

| Standard InChI | InChI=1S/C8H8F2O/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5,11H,6H2 |

| Standard InChI Key | XKGODUKBPIRBOF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(CO)(F)F |

| Canonical SMILES | C1=CC=C(C=C1)C(CO)(F)F |

Introduction

Chemical Structure and Properties

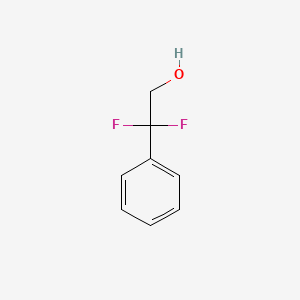

2,2-Difluoro-2-phenylethanol is characterized by its distinctive molecular structure featuring two fluorine atoms at the alpha position relative to a phenyl group. The compound's basic properties are summarized in Table 1.

Table 1: Basic Properties of 2,2-Difluoro-2-phenylethanol

| Property | Value |

|---|---|

| CAS Number | 129973-51-9 |

| IUPAC Name | 2,2-difluoro-2-phenylethanol |

| Molecular Formula | C₈H₈F₂O |

| Molecular Weight | 158.15 g/mol |

| Physical State | Liquid |

| InChI | InChI=1S/C8H8F2O/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5,11H,6H2 |

| InChI Key | XKGODUKBPIRBOF-UHFFFAOYSA-N |

| SMILES Notation | C1=CC=C(C=C1)C(CO)(F)F |

The presence of two fluorine atoms significantly influences the compound's chemical behavior, particularly its reactivity and stability. Fluorine, being highly electronegative, creates a unique electronic environment that affects the adjacent functional groups. The compound's structure allows it to participate in various chemical transformations, making it valuable in synthetic organic chemistry .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 2,2-Difluoro-2-phenylethanol, each with distinct advantages and limitations. The evolution of these methods reflects ongoing efforts to improve efficiency, sustainability, and scalability.

Traditional Reduction Methods

Historically, 2,2-Difluoro-2-phenylethanol has been synthesized through the reduction of ethyl 2,2-difluoro-2-phenylacetate using stoichiometric reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride. While effective, these methods present significant drawbacks including high process mass intensity (PMI), safety concerns, and substantial waste generation .

Catalytic Hydrogenation

Recent advances have led to the development of ruthenium-catalyzed hydrogenation methods that offer superior efficiency and sustainability. This approach utilizes hydrogen gas as a clean reducing agent and requires only catalytic amounts of the ruthenium complex .

The comparative efficiency of different synthesis methods is presented in Table 2:

Table 2: Comparison of Synthesis Methods for 2,2-Difluoro-2-phenylethanol

| Method | Yield (%) | Process Mass Intensity (PMI) | Advantages | Disadvantages |

|---|---|---|---|---|

| LAH Reduction | 75-80 | 52 | High reactivity, well-established | Safety hazards, stoichiometric reagent, significant waste |

| NaBH₄ Reduction | 70-75 | 133 | Milder conditions than LAH | Lower efficiency, high waste generation |

| Ru-Catalyzed Hydrogenation | 98 | 14 | High yield, low catalyst loading (0.065 mol%), sustainable | Requires specialized equipment for H₂ handling |

The Ru-catalyzed continuous flow hydrogenation represents a significant advancement, achieving 3.7 g/h production rate with minimal environmental impact. This method operates at 60°C and 20 bar pressure with only 3.3 equivalents of hydrogen gas, demonstrating remarkable atom economy and efficiency .

Other Synthetic Approaches

Alternative synthetic routes have also been reported, including:

-

Reaction of aldehydes with N-fluorobenzenesulfonimide in the presence of L-proline, followed by reduction using sodium borohydride

-

Continuous flow processes utilizing different catalytic systems for improved scalability and safety

Applications in Pharmaceutical Development

2,2-Difluoro-2-phenylethanol has gained prominence as a key intermediate in pharmaceutical synthesis, most notably as a precursor to respiratory medications.

Abediterol Synthesis

The compound serves as a critical building block in the synthesis of abediterol, a β₂-adrenoceptor agonist that has undergone phase IIa clinical trials for the treatment of respiratory conditions including asthma and chronic obstructive pulmonary disorder (COPD) .

A multi-step synthesis pathway utilizing 2,2-Difluoro-2-phenylethanol for the preparation of the lipophilic amine tail of abediterol has been developed. This process involves:

-

Phase-transfer-catalyzed O-alkylation

-

Rhodium-catalyzed hydroformylation

-

Ruthenium-catalyzed reductive amination

Other Pharmaceutical Applications

Beyond abediterol, 2,2-Difluoro-2-phenylethanol and structurally similar compounds have shown potential in various therapeutic areas:

-

As building blocks for compounds with potential antimicrobial properties

-

In the development of other respiratory medications

-

As precursors for molecules with potential therapeutic applications currently under investigation

Biological Activity and Mechanism of Action

While 2,2-Difluoro-2-phenylethanol itself has limited direct biological activity reports, structurally related compounds demonstrate significant biological effects.

Antimicrobial Properties

Structurally related compounds, particularly 2-phenylethanol, have demonstrated antimicrobial activities against phytopathogenic fungi. The mechanism appears to involve interaction with the mitochondria and nucleus of fungal cells, causing inhibition of cellular processes.

Biochemical Pathways

The related compound 2-phenylethanol is produced via the shikimate pathway in biological systems. This pathway is essential for the biosynthesis of aromatic amino acids and various secondary metabolites in plants and microorganisms .

Cellular Effects

2,2-Difluoro-2-phenylethanol and related compounds can influence cellular processes through various mechanisms:

-

Modulation of cell signaling pathways

-

Alteration of gene expression profiles

-

Effects on cellular metabolism

-

Interaction with specific biomolecules including enzymes and receptors

Chemical Reactions and Reactivity

2,2-Difluoro-2-phenylethanol participates in various chemical transformations that are valuable in synthetic organic chemistry.

Common Reaction Types

The compound undergoes several important reaction types:

-

Oxidation reactions forming corresponding ketones or carboxylic acids

-

Nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles

-

O-alkylation reactions, particularly in the synthesis of more complex structures

O-Alkylation in Synthesis

A particularly valuable transformation is the phase-transfer-catalyzed O-alkylation reaction. In optimized flow chemistry conditions, this reaction achieves over 90% conversion within a 23-minute residence time using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .

Analytical Characterization

Various analytical techniques can be employed for the characterization and quality control of 2,2-Difluoro-2-phenylethanol.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for characterizing this compound:

-

¹⁹F NMR: The compound shows a characteristic signal at approximately -106.7 ppm, which distinguishes it from its precursor ester (ethyl 2,2-difluoro-2-phenylacetate) that shows a signal at -103.9 ppm

-

¹H NMR and ¹³C NMR provide additional structural confirmation

Chromatographic Analysis

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used for purity determination and reaction monitoring during synthesis. These techniques allow for the quantification of 2,2-Difluoro-2-phenylethanol and detection of potential impurities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume